molecular formula C8H15N B14406586 1-(2-Methylprop-2-en-1-yl)pyrrolidine CAS No. 85794-01-0

1-(2-Methylprop-2-en-1-yl)pyrrolidine

Cat. No.: B14406586
CAS No.: 85794-01-0
M. Wt: 125.21 g/mol
InChI Key: CXNNOOVNAJCPLQ-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C₈H₁₅N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a 2-methylprop-2-en-1-yl group. The presence of this substituent imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 2-methylprop-2-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

1-(2-Methylprop-2-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:

Properties

CAS No.

85794-01-0

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(2)7-9-5-3-4-6-9/h1,3-7H2,2H3

InChI Key

CXNNOOVNAJCPLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CCCC1

Origin of Product

United States

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